![molecular formula C24H18ClN3O2 B2868915 3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide CAS No. 380346-89-4](/img/structure/B2868915.png)
3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide is a useful research compound. Its molecular formula is C24H18ClN3O2 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques : Compounds related to 3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide have been synthesized using various techniques, which could be applicable for the synthesis and functionalization of the target compound. For example, synthesis methods involving azetidinones and hydrazones highlight complex synthetic pathways that could be adapted for crafting derivatives of the target compound for research purposes (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Anti-inflammatory Activity : Related structures have been evaluated for their anti-inflammatory activities, suggesting potential pharmacological applications of the target compound. Studies have compared the anti-inflammatory and ulcerogenic activities of synthesized compounds with non-steroidal anti-inflammatory drugs (NSAIDs), revealing insights into the therapeutic potential of similar compounds (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Anti-proliferative Agents : Research into quinuclidinone derivatives, sharing structural motifs with the target compound, has identified potential anti-cancer applications. Synthesized compounds showed significant anti-proliferative effects on cancer cell lines, suggesting that derivatives of the target compound could be explored for anti-cancer activities (Soni, Sanghvi, Devkar, & Thakore, 2015).
Chemical Properties and Reactions
Chemical Transformations : Studies on related benzamide-based compounds have explored various chemical transformations, including cyclization reactions and the synthesis of heterocyclic compounds. These studies provide a foundation for understanding the reactivity and possible transformations of the target compound, which could be valuable for developing new materials or drugs (Brovarets et al., 2004).
X-ray Structure and Hirshfeld Surface Analysis : The structural analysis of antipyrine derivatives, including detailed X-ray structure characterization and Hirshfeld surface analysis, sheds light on the molecular interactions and stability of similar compounds. This type of analysis could be applied to the target compound to understand its structural properties and interactions at the molecular level (Saeed et al., 2020).
Wirkmechanismus
Target of Action
It is known that similar compounds have been evaluated for anti-tb and in vitro cytotoxicity (mda mb 231) for pharmacological investigations .
Mode of Action
It is known that similar compounds interact with their targets via a knoevenagel condensation reaction followed by michael addition .
Biochemical Pathways
Similar compounds have been found to affect multiple biochemical pathways, leading to a broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, anti-cancer, and anti-hyperglycaemic activities .
Result of Action
Similar compounds have been found to exhibit a broad range of pharmacological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-16-22(24(30)28(27-16)21-8-3-2-4-9-21)14-17-10-12-20(13-11-17)26-23(29)18-6-5-7-19(25)15-18/h2-15H,1H3,(H,26,29)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGKIEZPSNRRHK-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

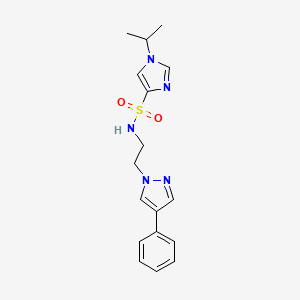
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
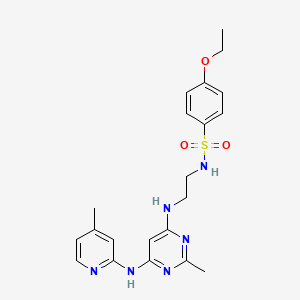
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
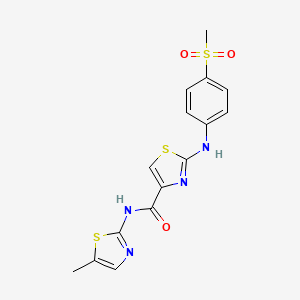
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
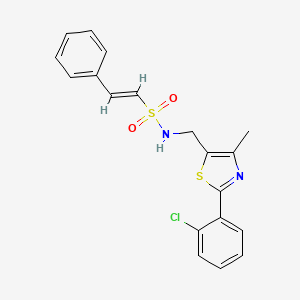
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
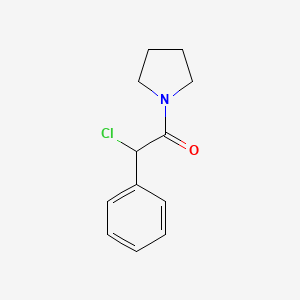
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
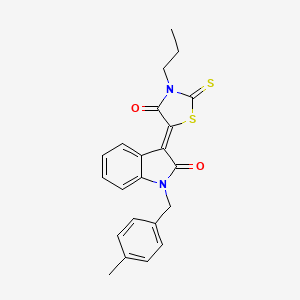
![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)